molecular formula C23H23N3O4S B2767249 3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2097926-64-0

3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2767249
CAS RN: 2097926-64-0
M. Wt: 437.51
InChI Key: VYSBHXXYIGZTDO-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : The compound's synthesis involves multi-step chemical reactions, leveraging the properties of its functional groups for potential modifications. Studies on similar compounds, such as pyrazole derivatives, demonstrate techniques like crystal structure determination through X-ray diffraction and analysis of molecular interactions via Hirshfeld surface analysis (Prabhuswamy et al., 2016). These methodologies can be applied to study the crystal and molecular structure, offering insights into the compound's physicochemical properties and potential applications in material science or pharmaceuticals.

Characterization Methods : Characterization of related compounds involves various spectroscopic and analytical techniques. For example, the synthesis of thio- and furan-fused heterocycles illustrates the use of NMR, IR, and mass spectrometry for structure elucidation (Ergun et al., 2014). These methods are crucial for confirming the identity and purity of synthesized compounds, providing a foundation for further experimental applications.

Biological Activity

Antimicrobial and Anticancer Properties : Compounds with structural similarities have been investigated for their biological activities. For instance, novel pyrazole derivatives have shown potential anti-inflammatory properties with minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998). Such studies suggest that our compound of interest might exhibit similar biological effects, warranting exploration in pharmacological contexts.

Antioxidant Potential : The synthesis of chalcone derivatives and their evaluation as antioxidants demonstrate the relevance of structural features in modulating biological activity (Prabakaran et al., 2021). This approach could be extended to assess the antioxidant capacity of 3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide, potentially revealing applications in mitigating oxidative stress-related conditions.

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-26-19(13-18(25-26)16-12-15(28-2)8-9-20(16)29-3)23(27)24-14-17(21-6-4-10-30-21)22-7-5-11-31-22/h4-13,17H,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSBHXXYIGZTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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